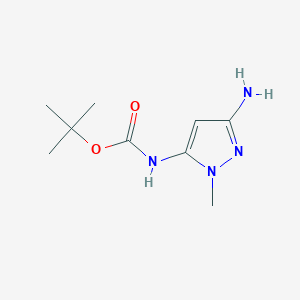![molecular formula C6H10F2O B6230052 [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers CAS No. 1780800-44-3](/img/new.no-structure.jpg)
[3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers, is a chemical compound that has garnered attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanol group. The mixture of diastereomers refers to the presence of different stereoisomers of the compound, which can exhibit varying chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)cyclobutyl]methanol typically involves difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds, where X can be carbon (sp, sp², sp³), oxygen, nitrogen, or sulfur . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions, have been developed to construct these bonds. For instance, the difluoromethylation of C(sp²)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of [3-(difluoromethyl)cyclobutyl]methanol may involve large-scale difluoromethylation reactions using metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound, making it more feasible for pharmaceutical and industrial applications .
化学反应分析
Types of Reactions
[3-(Difluoromethyl)cyclobutyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of [3-(difluoromethyl)cyclobutyl]methanol can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学研究应用
[3-(Difluoromethyl)cyclobutyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(difluoromethyl)cyclobutyl]methanol involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[3-(Trifluoromethyl)cyclobutyl]methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3-(Fluoromethyl)cyclobutyl]methanol: Contains a fluoromethyl group, differing in the number of fluorine atoms.
Uniqueness
[3-(Difluoromethyl)cyclobutyl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The mixture of diastereomers also adds to its complexity and potential for diverse applications .
属性
CAS 编号 |
1780800-44-3 |
|---|---|
分子式 |
C6H10F2O |
分子量 |
136.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



